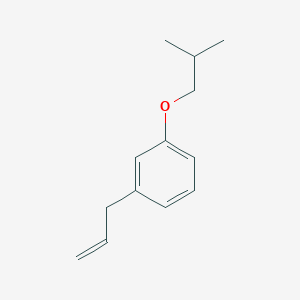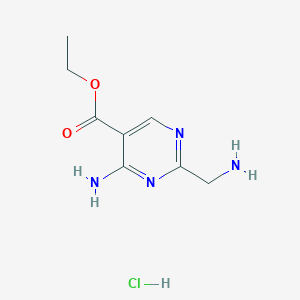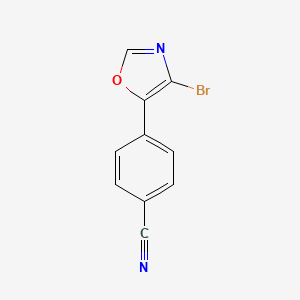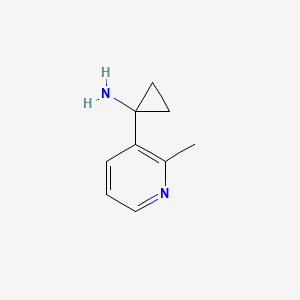
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group. The Fmoc group is commonly used in organic synthesis, particularly in the synthesis of peptides. The compound’s structure includes a thiophene ring, which is a sulfur-containing heterocycle, and a phenyl group, making it a versatile building block in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The thiophene ring can be constructed through various methods, including the Paal-Knorr synthesis or the Gewald reaction, depending on the desired substitution pattern .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first Fmoc-protected amino acid onto a resin, followed by sequential addition of other amino acids. The Fmoc group is removed using a base like piperidine, allowing for the addition of subsequent amino acids .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl in the presence of a base like triethylamine.
Oxidation: KMnO4 or OsO4 in an appropriate solvent.
Reduction: LiAlH4 or NaBH4 in a suitable solvent like ether or ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated derivatives of the phenyl and thiophene rings.
Wissenschaftliche Forschungsanwendungen
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and diagnostic tools.
Industry: Applied in the production of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The thiophene and phenyl groups can participate in various chemical reactions, contributing to the compound’s versatility in synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Fmoc-amino)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a thiophene ring.
Fmoc-2-Abz-OH: Another Fmoc-protected amino acid with a different aromatic ring structure.
Uniqueness
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid is unique due to the presence of both a thiophene ring and a phenyl group, which provide distinct electronic and steric properties. This makes it a valuable building block in the synthesis of complex molecules with specific functional properties.
Eigenschaften
CAS-Nummer |
1217863-53-0 |
|---|---|
Molekularformel |
C26H19NO4S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C26H19NO4S/c28-25(29)23-22(16-8-2-1-3-9-16)15-32-24(23)27-26(30)31-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,15,21H,14H2,(H,27,30)(H,28,29) |
InChI-Schlüssel |
WMIQPALHWPEGOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)

![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)


![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)





![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)
